molecular formula C13H20N2O2S2 B13148918 tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate

tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate

Cat. No.: B13148918
M. Wt: 300.4 g/mol
InChI Key: ZJXYCGLGVYNQAA-UHFFFAOYSA-N
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Description

tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a tetrahydrothiopyran ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the thiazole ring. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reagents and conditions used in these reactions vary depending on the desired outcome. For oxidation reactions, strong oxidizing agents and acidic conditions are often required. Reduction reactions typically occur under basic conditions with the use of metal hydrides. Substitution reactions may require the presence of a catalyst and specific solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carbamate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of both the tetrahydrothiopyran and thiazole rings imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H20N2O2S2

Molecular Weight

300.4 g/mol

IUPAC Name

tert-butyl N-[2-(thian-4-yl)-1,3-thiazol-4-yl]carbamate

InChI

InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-10-8-19-11(14-10)9-4-6-18-7-5-9/h8-9H,4-7H2,1-3H3,(H,15,16)

InChI Key

ZJXYCGLGVYNQAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=N1)C2CCSCC2

Origin of Product

United States

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